molecular formula C6H7NOS B1586128 2-Acetyl-3-aminothiophene CAS No. 31968-33-9

2-Acetyl-3-aminothiophene

Cat. No. B1586128
CAS RN: 31968-33-9
M. Wt: 141.19 g/mol
InChI Key: MMLSKDGCLMDHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-3-aminothiophene is a chemical compound with the molecular formula C6H7NOS. It is used as an intermediate in the synthesis of dithienopyridines . The compound appears as white to dark cream to cream to yellow to pale brown to gray crystals or powder .


Synthesis Analysis

The synthesis of 2-aminothiophenes, including 2-Acetyl-3-aminothiophene, is more accessible than the synthesis of 3-aminothiophene . The synthesis of 3-acetyl-2-aminothiophenes has been achieved using a modified Gewald reaction . This involves the cyclization of cyanoacetone and 1,4-dithianyl-2,5-diols .


Molecular Structure Analysis

The molecular weight of 2-Acetyl-3-aminothiophene is 141.19 Da . The compound has a SMILES string of CC(=O)c1sccc1N and an InChI key of MMLSKDGCLMDHAJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to synthesize aminothiophene derivatives . This reaction is significant for the construction of an 2-aminothiophene moiety .


Physical And Chemical Properties Analysis

2-Acetyl-3-aminothiophene is a solid at room temperature with a melting point of 87-93 °C . It is insoluble in water .

Scientific Research Applications

  • Medicinal Chemistry

    • 2-Acetyl-3-aminothiophene has been used in the synthesis and reactivity of 3-acetyl-2-aminothiophenes .
    • The methods of application or experimental procedures involve a long process of synthesis and reactivity .
    • The results or outcomes obtained from this application are not specified in the source .
  • Environmental Chemistry

    • 2-Acetyl-3-aminothiophene is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial or antifungal properties .
    • The methods of application or experimental procedures involve green methodologies for the synthesis of 2-aminothiophene .
    • The results or outcomes obtained from this application are not specified in the source .
  • Synthesis of Dithienopyridines

    • Dithienopyridines have been synthesized from 2-Acetyl-3-aminothiophene .
    • The methods of application or experimental procedures involve a specific process of synthesis .
    • The results or outcomes obtained from this application are not specified in the source .
  • Synthesis of 3-Acetyl-2-aminothiophenes

    • Novel 3-acetyl-2-aminothiophenes were prepared from cyanoacetone and 1,4‑dithianyl-2,5‑diols using a modified Gewald reaction .
    • The methods of application or experimental procedures involve a modified Gewald reaction .
    • The results or outcomes obtained from this application are not specified in the source .
  • Green Chemistry

    • 2-Acetyl-3-aminothiophene is used in the synthesis of 2-aminothiophene derivatives via a three-component cyclocondensation of a ketone or an aldehyde with activated nitriles and elemental sulfur catalyzed by NaOH .
    • The methods of application or experimental procedures involve a green chemical approach .
    • The results or outcomes obtained from this application are not specified in the source .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives, including 2-Acetyl-3-aminothiophene, are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The methods of application or experimental procedures involve the use of thiophene-mediated molecules .
    • The results or outcomes obtained from this application are not specified in the source .
  • Pharmaceutical Chemistry

    • 2-Acetyl-3-aminothiophene is used in the synthesis of various drugs. For example, compound A known as RS-C-5966451, which has broad-spectrum antiviral properties . Another example is derivative B, named PD 81,723, which is an adenosine A1 receptor agonist used to reduce necrosis, apoptosis, and inflammation for renal ischemia–reperfusion .
    • The methods of application or experimental procedures involve pharmaceutical synthesis .
    • The results or outcomes obtained from this application are the development of drugs with various biological activities .
  • Organic Semiconductors

    • Thiophene-mediated molecules, including 2-Acetyl-3-aminothiophene, have a prominent role in the advancement of organic semiconductors .
    • The methods of application or experimental procedures involve the use of thiophene-mediated molecules in the fabrication of organic semiconductors .
    • The results or outcomes obtained from this application are the development of advanced organic semiconductors .

Safety And Hazards

2-Acetyl-3-aminothiophene should be handled with care to avoid breathing dust and contact with skin and eyes . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be stored away from strong oxidizing agents .

properties

IUPAC Name

1-(3-aminothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLSKDGCLMDHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370630
Record name 2-Acetyl-3-aminothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-3-aminothiophene

CAS RN

31968-33-9
Record name 2-Acetyl-3-aminothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31968-33-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-3-aminothiophene
Reactant of Route 2
Reactant of Route 2
2-Acetyl-3-aminothiophene
Reactant of Route 3
Reactant of Route 3
2-Acetyl-3-aminothiophene
Reactant of Route 4
Reactant of Route 4
2-Acetyl-3-aminothiophene
Reactant of Route 5
Reactant of Route 5
2-Acetyl-3-aminothiophene
Reactant of Route 6
Reactant of Route 6
2-Acetyl-3-aminothiophene

Citations

For This Compound
6
Citations
AP Gaywood, H McNab - The Journal of Organic Chemistry, 2009 - ACS Publications
Flash vacuum pyrolysis (FVP) of 2-acetyl-3-azidothiophene gives 3-methylthieno[3,2-c]isoxazole as the major product at a furnace temperature of 350 C whereas at temperatures above …
Number of citations: 16 pubs.acs.org
W Luo, ZH Duan, B Wan, J Hu - hakon-art.com
Mussel juice, the byproduct of the mussel processing. Due to the limitation of traditional mussel processing, the residual mussel juice cannot be fully utilized. Meanwhile, the relevant …
Number of citations: 0 www.hakon-art.com
GJ Keenan - 1983 - search.proquest.com
… Under the normal Friedlander reaction conditions 2-acetyl-3aminothiophene fails to react with acetophenone to give 5-benzyl-7methylthieno[3,2-b]pyridine^^. …
Number of citations: 3 search.proquest.com
N Ketones - Formyl and Acyl Derivatives of Thiophenes and …, 1986 - Wiley Online Library
… In a related reaction, mercaptoacetone undergoes Michael addition to 2-chloroacrylonitrile; subsequent cyclization and dehydrohalogenation gives 2-acetyl-3-aminothiophene (64%). …
Number of citations: 0 onlinelibrary.wiley.com
EAG Bakhite - Phosphorus, Sulfur, and Silicon and the Related …, 2003 - Taylor & Francis
… 2-Acetyl-3-aminothiophene (296) was condensed with 4-(2 fluorophenyl)-acetophenone (297) in the presence of anhydrous zinc chloride to give thieno[3,2-b]pyridine derivative 298. …
Number of citations: 72 www.tandfonline.com
F Outurquin, C Paulmier - Tetrahedron letters, 1993 - Elsevier
The acid-catalyzed reaction of 3-aminothiophene with one-half equivalent of aliphatic or aromatic aldehyde leads to the formation of dithieno[3,2-b:2′,3′-e]pyridines after …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.